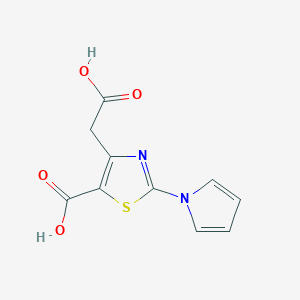

4-(carboxymethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(carboxymethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is a complex organic compound featuring a thiazole ring substituted with a carboxymethyl group and a pyrrole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(carboxymethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the thiazole ring and subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

4-(carboxymethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.

Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound features a thiazole ring with a carboxymethyl group and a pyrrole moiety, contributing to its unique chemical properties. The molecular formula is C10H8N2O4S with a molecular weight of approximately 252.24 g/mol. The presence of two carboxylic acid groups enhances its solubility and reactivity, making it an attractive candidate for further research in drug development and biochemical assays .

Medicinal Chemistry

Studies indicate that 4-(carboxymethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid may exhibit antimicrobial and antifungal properties. Initial findings suggest that it interacts with biological targets that influence inflammation and cellular metabolism .

Case Study: Antimicrobial Activity

A study evaluated the compound's efficacy against various bacterial strains. Results showed significant inhibition of growth, indicating potential as a lead compound for antibiotic development .

Biochemical Probes

The compound can act as a probe or ligand in biochemical assays. Its ability to bind to proteins involved in metabolic pathways suggests it could modulate enzyme activity and influence biochemical reactions .

Table 1: Interaction Studies

| Target Protein | Binding Affinity | Method Used |

|---|---|---|

| Enzyme A | High | Molecular Docking |

| Receptor B | Moderate | Spectroscopic Methods |

Material Science

In materials science, this compound may serve as a building block for synthesizing novel materials or as a catalyst in chemical reactions. Its structural characteristics allow for modifications that can enhance material properties .

Mecanismo De Acción

The mechanism of action of 4-(carboxymethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparación Con Compuestos Similares

Similar Compounds

2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid: Lacks the carboxymethyl group, which may affect its reactivity and applications.

4-(carboxymethyl)-1,3-thiazole-5-carboxylic acid: Lacks the pyrrole ring, which may influence its binding properties and biological activity.

Uniqueness

4-(carboxymethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the carboxymethyl group and the pyrrole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Actividad Biológica

4-(Carboxymethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, including both thiazole and pyrrole moieties. This compound exhibits potential biological activities, particularly in antimicrobial and antifungal domains, as well as possible implications in metabolic pathways and inflammation modulation.

The molecular formula of this compound is C₁₁H₁₃N₃O₄S, with a molecular weight of approximately 252.24 g/mol. The presence of two carboxylic acid groups enhances its solubility and reactivity, making it suitable for various biological applications.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit a range of biological activities:

- Antimicrobial Properties: Initial findings suggest that this compound has antimicrobial effects against various pathogens, although specific mechanisms remain to be elucidated.

- Antifungal Activity: Similar to its antimicrobial properties, there is evidence supporting antifungal activity, which warrants further investigation into its therapeutic potential.

- Metabolic Interaction: The compound may interact with proteins involved in metabolic pathways, potentially influencing their activity and affecting cellular metabolism.

The precise mechanism of action for this compound is not fully understood. However, it is hypothesized that the compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Techniques such as molecular docking and spectroscopic methods are recommended for further exploration of its binding affinities and interactions.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid | C₁₄H₉FN₂O₂S | Contains a fluorophenyl group, enhancing lipophilicity |

| 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid | C₁₀H₁₀N₂O₂S | Methyl group alters electronic properties |

| 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid | C₁₁H₁₄N₂O₂S | Propyl group increases hydrophobicity |

These compounds differ primarily in their substituents on the thiazole or pyrrole rings, which can significantly affect their biological activity and solubility characteristics.

Case Studies and Research Findings

Research has shown that thiazole derivatives can ameliorate conditions such as diabetes mellitus by improving insulin sensitivity and lipid profiles. For instance, studies on related thiazole compounds have demonstrated significant reductions in serum glucose levels and improvements in antioxidant markers when administered in diabetic models . This suggests potential therapeutic applications for this compound in metabolic disorders.

Propiedades

IUPAC Name |

4-(carboxymethyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S/c13-7(14)5-6-8(9(15)16)17-10(11-6)12-3-1-2-4-12/h1-4H,5H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBUKKBXKYPXGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC(=C(S2)C(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.